7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 207.65 g/mol. This compound features a spirocyclic structure, characterized by two interconnected rings that share a single atom, specifically an oxygen atom, which contributes to its unique chemical properties and reactivity. The compound is classified as an amino acid derivative and is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound is identified by the CAS number 1989659-12-2 and is primarily sourced from chemical supply companies specializing in research chemicals. Its classification falls within the categories of spiro compounds and carboxylic acids, where it serves as a building block for various pharmaceutical applications.
The synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride typically involves several key steps:
The molecular structure of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride can be represented as follows:
The spirocyclic nature of the compound contributes to its unique physical properties, including its solubility characteristics and reactivity profile.
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride can participate in various chemical reactions:
The products formed from these reactions vary based on the specific reagents and conditions employed. For instance, oxidation could yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
The mechanism of action for 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride is primarily associated with its role as a kinase inhibitor in cancer treatment. The compound can bind to specific sites on target enzymes, inhibiting their activity and consequently affecting cell proliferation pathways in cancer cells. The precise molecular interactions depend on the structural characteristics of both the compound and the target enzyme .
Property | Value |
---|---|
CAS Number | 1989659-12-2 |
Molecular Formula | C8H14ClNO3 |
Molecular Weight | 207.65 g/mol |
Purity | ≥91% |
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride has several notable applications in scientific research:
Spirocyclic architectures represent a critically important class of organic frameworks in modern drug design, characterized by ring systems sharing a single central atom. This unique three-dimensional geometry imposes significant structural rigidity, reducing conformational flexibility and enhancing target binding specificity. Among these structures, nitrogen- and oxygen-containing spirocycles—designated azaspiro and oxaspiro compounds—have emerged as privileged scaffolds due to their ability to mimic complex natural product geometries while maintaining synthetic accessibility. The inherent three-dimensionality of spiro[3.5]nonane systems addresses key challenges in drug development, particularly in targeting flat protein-protein interaction surfaces that traditionally resist small-molecule intervention. This structural advantage, combined with improved metabolic stability over linear counterparts, positions spirocyclic compounds as indispensable tools in the medicinal chemist's repertoire for addressing undruggable targets .
Azaspiro compounds integrate a nitrogen heteroatom within their spirocyclic framework, conferring distinctive electronic and steric properties that enhance molecular recognition of biological targets. The 7-oxa-2-azaspiro[3.5]nonane scaffold exemplifies this principle, featuring a tertiary amine at the spiro junction (position 2) and an oxygen atom within the seven-membered ring. This strategic heteroatom placement creates a polarized molecular topology where the nitrogen atom serves as a hydrogen bond acceptor and the carboxylic acid moiety (when present) functions as both hydrogen bond donor and acceptor. This arrangement facilitates multipoint interactions with target proteins, significantly enhancing binding affinity and selectivity .
The conformational restriction imposed by the spiro junction reduces the entropic penalty upon binding—a critical factor in achieving high-affinity interactions. Furthermore, the presence of both nitrogen and oxygen heteroatoms within the bicyclic system enables the modulation of physicochemical properties, including solubility, logP, and pKa values, which directly influence pharmacokinetic behavior. These compounds frequently serve as proline bioisosteres, offering enhanced metabolic stability while retaining the conformational preferences of this biologically essential amino acid. The structural versatility of azaspiro[3.5]nonane systems allows for diverse vectorial presentations of functional groups, enabling efficient exploration of pharmacophore space during structure-activity relationship studies .
Table 1: Structural Features of Bioactive Azaspiro Compounds
Compound Core | Ring System | Key Heteroatoms | Biological Applications |
---|---|---|---|
7-Oxa-2-azaspiro[3.5]nonane | Cyclohexane + Oxepane | N(spiro), O(ether) | Kinase inhibitors, CNS agents |
5-Oxa-2-azaspiro[3.5]nonane | Cyclobutane + THF | N(spiro), O(ether) | Synthetic intermediates |
5-Azaspiro[3.5]nonane | Two cyclohexane rings | N(spiro) | Pharmacophore development |
2-Oxa-7-azaspiro[3.5]nonane | Cyclohexane + Piperidine | O(spiro), N(amine) | Receptor modulators |
The 7-oxa-2-azaspiro[3.5]nonane framework has emerged as a privileged structure in medicinal chemistry due to its balanced three-dimensionality, synthetic tractability, and exceptional versatility in interacting with diverse biological targets. This scaffold combines a six-membered carbocyclic ring with a seven-membered oxaaza ring, sharing the spiro carbon at position 1. The carboxylic acid functionalization at this spiro carbon (C1) transforms the scaffold into a conformationally constrained amino acid analog, enabling its incorporation as a key structural motif in protease inhibitors and receptor ligands .
The hydrochloride salt form of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (molecular weight: 207.65 g/mol, molecular formula: C₈H₁₄ClNO₃) significantly enhances aqueous solubility compared to the free acid, facilitating biological evaluation and formulation. This derivative demonstrates particular utility in kinase inhibition, where the protonated amine engages in salt bridge formation with conserved aspartate residues in the ATP-binding cleft. The spirocyclic constraint positions the carboxylic acid moiety for optimal interaction with backbone amides in the hinge region, while the oxygen atom in the seven-membered ring modulates electron distribution and influences membrane permeability [5].
Table 2: Molecular Properties of 7-Oxa-2-azaspiro[3.5]nonane Derivatives
Property | Free Acid | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₈H₁₃NO₃ | C₈H₁₄ClNO₃ |
Molecular Weight (g/mol) | 171.19 | 207.65 |
IUPAC Name | 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride |
CAS Number | 1989659-11-1 | 1989659-12-2 |
Canonical SMILES | O=C(C1NCC12CCOCC2)O | O=C(C1NCC12CCOCC2)O.[H]Cl |
Storage Conditions | Not specified | Cold-chain transportation recommended |
The electron-rich oxygen atom within the seven-membered ring influences the molecule's overall polarity and hydrogen-bonding capacity, parameters critical to drug absorption and distribution. This controlled polarity enables traversal of biological barriers while retaining sufficient aqueous solubility for target engagement. The scaffold's versatility is evidenced by its application across therapeutic areas, including oncology (kinase inhibition), neurology (receptor modulation), and infectious disease (enzyme inhibition). Its synthetic accessibility further enhances its utility, allowing efficient gram-scale production through optimized routes that maintain the structural integrity of the sensitive spirocyclic system [2] .
The development of 7-oxa-2-azaspiro[3.5]nonane derivatives represents a convergence of synthetic methodology innovation and rational design principles in medicinal chemistry. Early spirocyclic compounds faced significant synthetic challenges, particularly in controlling stereochemistry and achieving efficient ring closure without side product formation. Initial approaches to azaspiro[3.5]nonanes focused on non-functionalized systems such as 5-azaspiro[3.5]nonane (CAS 160499-09-2) and 5-oxa-2-azaspiro[3.5]nonane (CAS 138387-19-6), which served as foundational scaffolds for structure-activity relationship studies [8].
The strategic introduction of carboxylic acid functionality emerged as a transformative advancement, addressing critical limitations in molecular recognition and physicochemical properties. Early synthetic routes to 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (CAS 1989659-11-1) employed multi-step sequences involving:
These methods initially suffered from moderate yields (typically 40-60%) and required chromatographic purification, limiting practical application. Industrial-scale production became feasible with the development of optimized cyclization protocols utilizing catalytic systems that enhanced both yield and stereoselectivity. The subsequent conversion to hydrochloride salts (CAS 1989659-12-2) represented a critical formulation breakthrough, solving stability issues while improving crystallinity for characterization and purity control .
Table 3: Historical Development Timeline of 7-Oxa-2-azaspiro[3.5]nonane Derivatives
Period | Development Milestone | Synthetic Advancement |
---|---|---|
Pre-2010 | Non-functionalized azaspiro compounds | Phase-transfer catalyzed cyclizations |
2010-2015 | Ester-protected carboxylate intermediates | Transition metal-catalyzed spirocyclizations |
2015-2018 | Free acid derivatives (CAS 1989659-11-1) | Hydrolytic deprotection optimization |
2018-Present | Hydrochloride salt commercialization (CAS 1989659-12-2) | Salt formation protocols and crystallization methods |
The commercial availability of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride through specialized suppliers (e.g., Enamine, BLD Pharmatech, EvitaChem) beginning around 2018 accelerated its adoption in drug discovery programs. Current Good Manufacturing Practice-compatible synthesis now achieves purity exceeding 91% with defined melting points (162-164°C), enabling reliable structure-activity relationship studies. The development of cold-chain transportation protocols ensured compound integrity during distribution, addressing the molecule's sensitivity to temperature variations. These cumulative advances transformed this spirocyclic scaffold from a synthetic curiosity to a practical building block in contemporary medicinal chemistry, particularly valuable for designing constrained peptides and bioisosteric replacements of flexible functional groups [2] [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7